molecular formula C23H20F2N2O4S B6560643 3,4-difluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946260-69-1

3,4-difluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6560643
CAS No.: 946260-69-1
M. Wt: 458.5 g/mol
InChI Key: RKRCTABESQUWLD-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at the 1-position and a 3,4-difluorobenzamide moiety at the 6-position. Its structure combines electron-withdrawing (sulfonyl, fluorine) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3,4-difluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4S/c1-31-18-6-8-19(9-7-18)32(29,30)27-12-2-3-15-13-17(5-11-22(15)27)26-23(28)16-4-10-20(24)21(25)14-16/h4-11,13-14H,2-3,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRCTABESQUWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-difluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, identified by its CAS number 946260-69-1, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties based on recent research findings.

The molecular structure of this compound is characterized by the following:

PropertyValue
Molecular Formula C₁₈H₁₈F₂N₂O₄S
Molecular Weight 458.5 g/mol
CAS Number 946260-69-1

The compound contains a difluorobenzamide core with a methoxybenzenesulfonyl substituent, which contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in a study evaluating various benzenesulfonamide derivatives:

  • Compounds showed inhibition rates of carrageenan-induced rat-paw edema at levels exceeding 89% within three hours post-administration . This suggests potential efficacy in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have demonstrated that derivatives with similar structures display varying degrees of activity against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli6.72 mg/mL
Staphylococcus aureus6.63 mg/mL
Pseudomonas aeruginosa6.67 mg/mL
Candida albicans6.63 mg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Antioxidant Activity

Antioxidant activity is another area where this compound shows promise. Compounds with similar structural motifs have been reported to possess significant antioxidant properties. For instance, some derivatives exhibited IC50 values comparable to vitamin C in various assays . This suggests that the compound may contribute to reducing oxidative stress in biological systems.

Case Study: In Vivo Evaluation

A notable study evaluated the anti-inflammatory effects of related compounds in vivo using a rat model. The results indicated that certain benzenesulfonamide derivatives significantly reduced inflammation markers compared to control groups . This underscores the potential therapeutic applications of compounds like this compound in managing inflammatory diseases.

Research Findings on Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of benzenesulfonamide derivatives has revealed that modifications to the sulfonamide group and the introduction of fluorine atoms can enhance biological activity. For example:

  • The presence of fluorine atoms has been linked to increased lipophilicity and improved binding affinity to target enzymes involved in inflammation and microbial resistance .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituents:

  • 3,4-Difluorobenzamide : Fluorine atoms increase lipophilicity and metabolic stability. Contrast this with ’s 3-chlorobenzamide, where chlorine’s larger atomic size may sterically hinder target interactions.

Key Observations :

  • RORγ Activity : The benzenesulfonamide derivative in (IC₅₀ <1 μmol/L) exhibits stronger RORγ inhibition than benzamide-based analogs, suggesting the sulfonamide group may enhance binding .
  • Substituent Position : Fluorine placement (3,4 vs. 2,4) impacts steric and electronic interactions. For example, 2,4-difluoro substitution in ’s compound may favor RORγ binding over 3,4-difluoro in the target compound.
  • Heterocyclic Modifications : Piperidine/morpholine-carbonyl substituents () shift activity toward mTOR targets, highlighting the role of the sulfonyl group in determining target specificity .

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